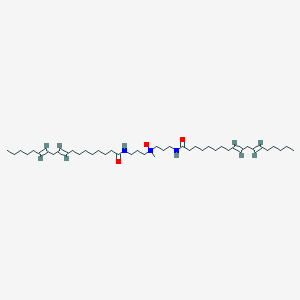
N,N-Bis(3-(((8,11-heptadecadienyl)carbonyl)amino)propyl)methanamine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,12-Octadecadienamide, N,N’-((methyloxidoimino)di-3,1-propanediyl)bis- is a complex organic compound with a unique structure It belongs to the class of amides and is characterized by the presence of two octadecadienamide groups linked by a methyloxidoimino bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Octadecadienamide, N,N’-((methyloxidoimino)di-3,1-propanediyl)bis- typically involves the reaction of 9,12-octadecadienoic acid with appropriate amine derivatives under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is scaled up to accommodate larger quantities of reactants and to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
9,12-Octadecadienamide, N,N’-((methyloxidoimino)di-3,1-propanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
9,12-Octadecadienamide, N,N’-((methyloxidoimino)di-3,1-propanediyl)bis- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9,12-Octadecadienamide, N,N’-((methyloxidoimino)di-3,1-propanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
9,12-Octadecadienamide: A simpler analog with similar structural features.
N,N’-Bis(2-hydroxyethyl)-9,12-octadecadienamide: Another related compound with hydroxyl groups.
Uniqueness
9,12-Octadecadienamide, N,N’-((methyloxidoimino)di-3,1-propanediyl)bis- is unique due to its methyloxidoimino bridge, which imparts distinct chemical and biological properties
Properties
CAS No. |
72987-22-5 |
|---|---|
Molecular Formula |
C43H79N3O3 |
Molecular Weight |
686.1 g/mol |
IUPAC Name |
N-methyl-3-[[(9E,12E)-octadeca-9,12-dienoyl]amino]-N-[3-[[(9E,12E)-octadeca-9,12-dienoyl]amino]propyl]propan-1-amine oxide |
InChI |
InChI=1S/C43H79N3O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-36-42(47)44-38-34-40-46(3,49)41-35-39-45-43(48)37-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h12-15,18-21H,4-11,16-17,22-41H2,1-3H3,(H,44,47)(H,45,48)/b14-12+,15-13+,20-18+,21-19+ |
InChI Key |
JJIXUNVBJZPLFA-IURJCLCNSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCC[N+]([O-])(CCCNC(=O)CCCCCCC/C=C/C/C=C/CCCCC)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCC[N+](C)(CCCNC(=O)CCCCCCCC=CCC=CCCCCC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


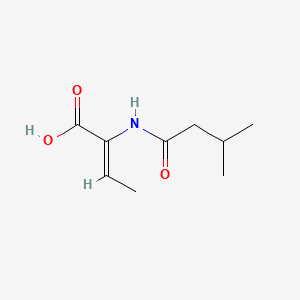

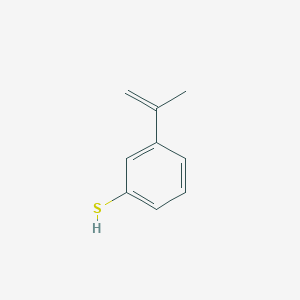


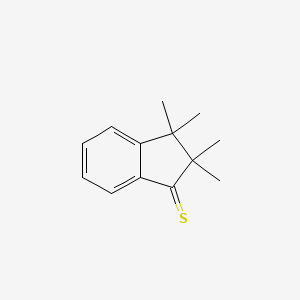
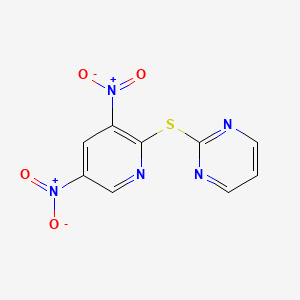

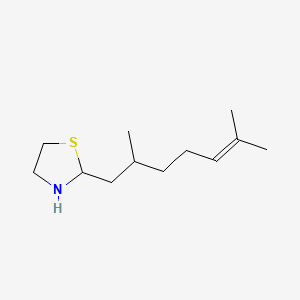
![Pyridine, 4-[(4-methylphenyl)thio]-](/img/structure/B14449416.png)
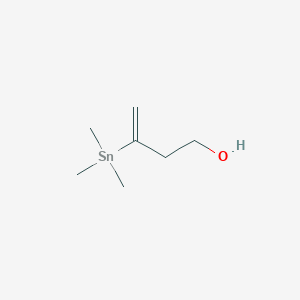
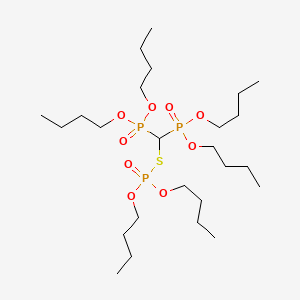

![Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate](/img/structure/B14449453.png)
